N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Cytotoxicity Testing
A study by Balewski et al. (2020) synthesized novel derivatives including 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines and their amides, sulfonamides, ureas, and thioureas. These compounds were tested for in vitro cytotoxic potency on human cancer cell lines, revealing specific compounds with significant inhibitory effects on cervical and bladder cancer cell lines (Balewski et al., 2020).
Antimicrobial Activities
Altıntop et al. (2011) focused on synthesizing new triazole derivatives and investigating their antimicrobial activities. The study reported potent antimicrobial properties against various Candida species and pathogenic bacteria, highlighting the therapeutic potential of these compounds in treating infectious diseases (Altıntop et al., 2011).
Antibacterial Agents
Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds as antibacterial agents. The study provided insights into the structure-activity relationships, finding significant antibacterial activity in the synthesized compounds (Ramalingam et al., 2019).
Guanidine Derivative Synthesis
Balewski et al. (2021) described the synthesis of a guanidine derivative showing the intricate chemistry involved in generating compounds with potential therapeutic applications. The structural confirmation of the product highlights the precision required in synthesizing and characterizing chemical entities for further biological evaluations (Balewski et al., 2021).
Pyrazole-Imidazole-Triazole Hybrids
Punia et al. (2021) synthesized a series of pyrazole-imidazole-triazole hybrids, evaluating them for antimicrobial activity. The study identified compounds with excellent potency, underscoring the potential of hybrid molecules in developing new antimicrobial agents (Punia et al., 2021).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile nature . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms , which might contribute to its diverse biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways might be affected.
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which might influence their absorption and distribution in the body.
Result of Action
Given the diverse biological activities of imidazole derivatives , it can be inferred that this compound might have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-14-11-15(2)19(16(3)12-14)22-18(27)13-28-21-24-23-20-25(9-10-26(20)21)17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGHQJOKZRRKOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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